6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid
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Overview
Description
6-Fluoro-2-azaspiro[33]heptane; trifluoroacetic acid is a chemical compound with the molecular formula C8H11F4NO2 It is known for its unique spirocyclic structure, which includes a fluorine atom and a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid typically involves a multi-step process. One common method includes the reaction of a suitable azaspiro compound with a fluorinating agent under controlled conditions. The reaction is often carried out in an inert atmosphere at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Scientific Research Applications
6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid involves its interaction with specific molecular targets. The compound’s fluorine atom and spirocyclic structure allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
- tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
Compared to similar compounds, 6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid stands out due to its specific fluorine substitution and trifluoroacetate group.
Properties
IUPAC Name |
6-fluoro-2-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.C2HF3O2/c7-5-1-6(2-5)3-8-4-6;3-2(4,5)1(6)7/h5,8H,1-4H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZKYAXYZDTMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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